molecular formula C21H32N2O2 B11392574 1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11392574
M. Wt: 344.5 g/mol
InChI Key: RNVQKQFLYDAFDC-UHFFFAOYSA-N
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Description

1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring substituted with a methoxybenzoyl group and an azepane ring

Preparation Methods

The synthesis of 1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 4-methoxybenzoyl chloride under basic conditions.

    Formation of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction involving an appropriate azepane precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

1-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane can be compared with other piperidine derivatives, such as:

    1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane: This compound has a chlorobenzoyl group instead of a methoxybenzoyl group, which may alter its chemical and biological properties.

    1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H32N2O2/c1-25-20-11-9-18(10-12-20)21(24)23-16-7-4-8-19(23)13-17-22-14-5-2-3-6-15-22/h9-12,19H,2-8,13-17H2,1H3

InChI Key

RNVQKQFLYDAFDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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